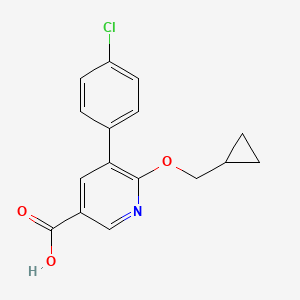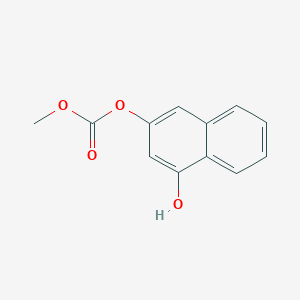
(4-hydroxynaphthalen-2-yl) methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxynaphthalen-2-yl) methyl carbonate is a chemical compound that features a naphthalene ring substituted with a hydroxyl group at the 4-position and a methyl carbonate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxynaphthalen-2-yl) methyl carbonate typically involves the reaction of 4-hydroxynaphthalene with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
4-Hydroxynaphthalene+Methyl chloroformate→(4-Hydroxynaphthalen-2-yl) methyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxynaphthalen-2-yl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 4-hydroxynaphthalen-2-yl methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(4-Hydroxynaphthalen-2-yl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-hydroxynaphthalen-2-yl) methyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonate group can undergo hydrolysis to release carbon dioxide and methanol. These interactions can affect cellular pathways and enzyme activities, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and exhibit similar reactivity.
Naphthalen-2-ol derivatives: Compounds with similar naphthalene structures and hydroxyl substitutions.
Uniqueness
(4-Hydroxynaphthalen-2-yl) methyl carbonate is unique due to the presence of both a hydroxyl group and a methyl carbonate group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
158905-49-8 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-2-yl) methyl carbonate |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)16-9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 |
InChI Key |
WYNRDIZMGBMWNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC2=CC=CC=C2C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


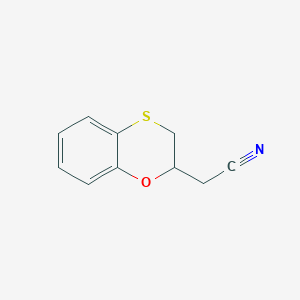
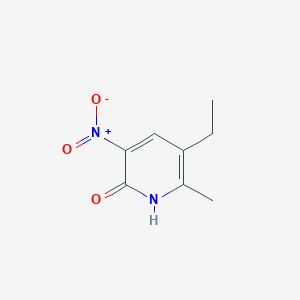
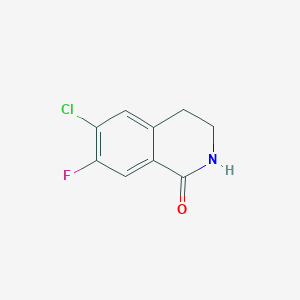
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)
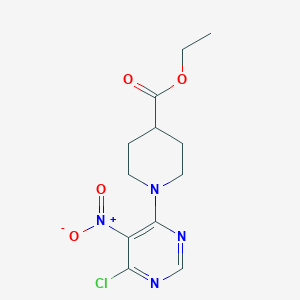
![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
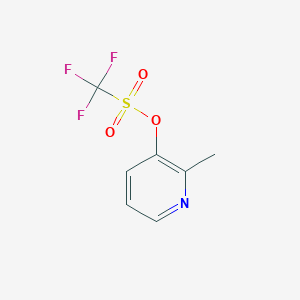
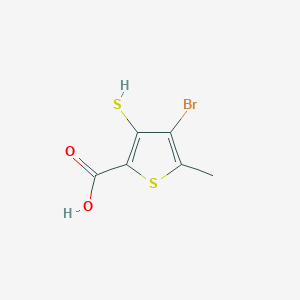
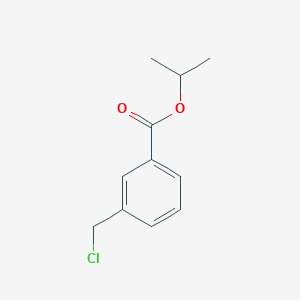
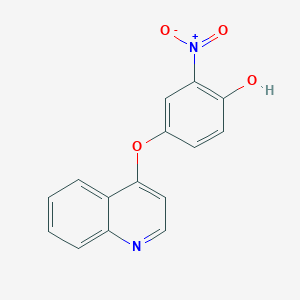
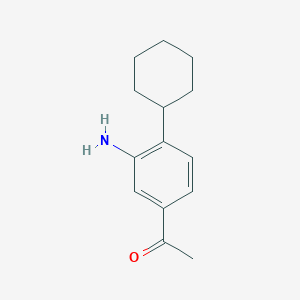
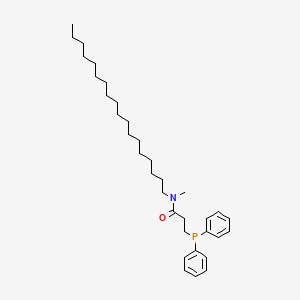
![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)
